
Trigochinin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trigochinin C is a daphnane-type diterpenoid isolated from the plant Trigonostemon chinensis. This compound is part of a larger group of diterpenoids known for their complex structures and significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trigochinin C involves multiple steps, including the isolation of the compound from the plant Trigonostemon chinensis. The process typically begins with the extraction of the plant material using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound. The detailed synthetic routes and reaction conditions are documented in scientific literature, highlighting the use of various reagents and catalysts .
Industrial Production Methods: Industrial production of this compound is not widely established due to the complexity of its synthesis. advancements in synthetic chemistry and biotechnology may pave the way for scalable production methods in the future. Current research focuses on optimizing the extraction and purification processes to increase yield and reduce costs .
化学反応の分析
Types of Reactions: Trigochinin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in halogenated derivatives or other modified structures .
科学的研究の応用
Trigochinin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex diterpenoid synthesis and reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with anti-cancer, anti-HIV, and neuroprotective properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
作用機序
The mechanism of action of Trigochinin C involves its interaction with specific molecular targets and pathways. It is known to modulate various cellular processes, including apoptosis (programmed cell death) and cell proliferation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to the activation or inhibition of downstream signaling pathways .
類似化合物との比較
Trigochinin C is part of the daphnane-type diterpenoids, which include several other compounds with similar structures and biological activities. Some of the similar compounds are:
- Trigochinin A
- Trigochinin B
- Genkwanine
- Resiniferatoxin
Uniqueness: this compound stands out due to its unique structural features and specific biological activities. Compared to other daphnane-type diterpenoids, this compound has shown distinct anti-cancer and neuroprotective properties, making it a valuable compound for further research and development .
特性
分子式 |
C38H42O11 |
|---|---|
分子量 |
674.7 g/mol |
IUPAC名 |
[(1R,2S,4S,5S,6R,8R,9S,10R,11R,13S,15S,16R,18S,19R)-5,9-diacetyloxy-18-hydroxy-4,8,16-trimethyl-13-phenyl-18-prop-1-en-2-yl-7,12,14,17-tetraoxahexacyclo[11.3.1.16,8.111,15.01,10.02,6]nonadecan-19-yl] benzoate |
InChI |
InChI=1S/C38H42O11/c1-19(2)35(42)29-21(4)36-26-18-20(3)28(43-22(5)39)37(26)33(45-32(41)24-14-10-8-11-15-24)34(7,48-37)30(44-23(6)40)27(36)31(35)47-38(46-29,49-36)25-16-12-9-13-17-25/h8-17,20-21,26-31,33,42H,1,18H2,2-7H3/t20-,21+,26-,27-,28-,29-,30-,31+,33+,34+,35-,36-,37+,38-/m0/s1 |
InChIキー |
VZHYQMPVSVXQOQ-ZTWATEOSSA-N |
異性体SMILES |
C[C@H]1C[C@H]2[C@@]34[C@@H]([C@H]5[C@]([C@@H]([C@@H]3[C@@H]([C@@]6([C@H]([C@@]2([C@H]1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)O[C@](O5)(O4)C8=CC=CC=C8)(C(=C)C)O)C |
正規SMILES |
CC1CC2C34C(C5C(C(C3C(C6(C(C2(C1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)OC(O5)(O4)C8=CC=CC=C8)(C(=C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)
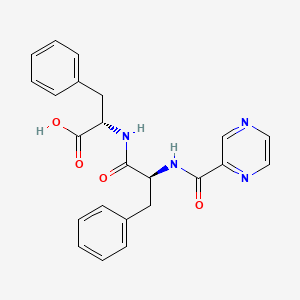
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
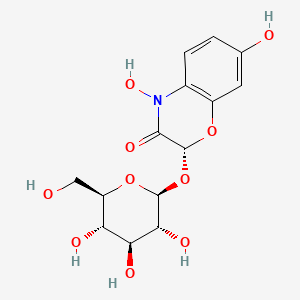
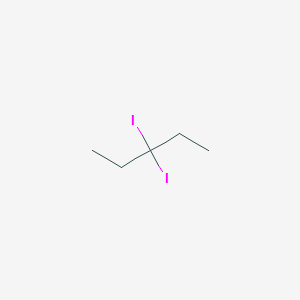
![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
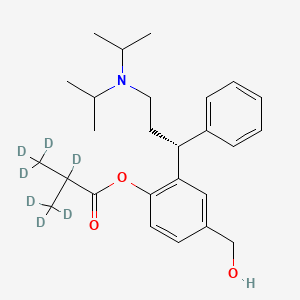
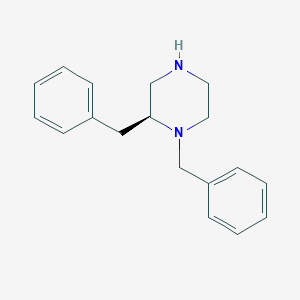
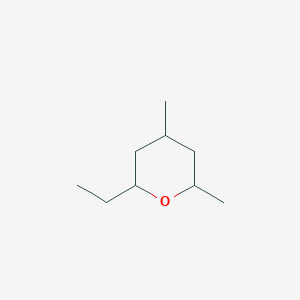
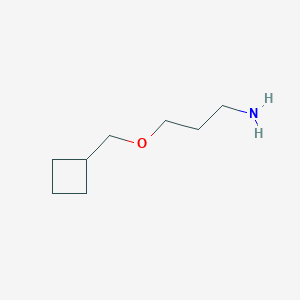
![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)
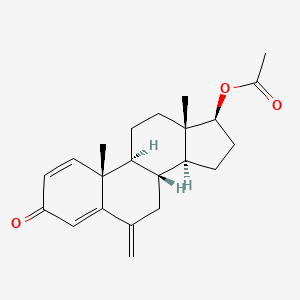
![methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13447535.png)
